3-Bromofuran-2,5-dione, also known as bromomaleic anhydride, is a chemical compound with the molecular formula C₄HBrO₃ and a molecular weight of 176.95 g/mol. It features a furan ring with two carbonyl groups at the 2 and 5 positions and a bromine atom at the 3 position. The compound is characterized by its high reactivity due to the presence of both electrophilic carbonyl groups and a halogen atom, making it a valuable intermediate in organic synthesis.
Bromomaleic anhydride is a corrosive and irritating compound.
Several synthesis methods for 3-bromofuran-2,5-dione have been reported:
3-Bromofuran-2,5-dione finds applications in various fields:
Interaction studies involving 3-bromofuran-2,5-dione focus on its reactivity with different nucleophiles and electrophiles. Understanding these interactions helps predict its behavior in biological systems and synthetic pathways. For instance, studies have shown that it can form stable adducts with certain nucleophiles, which may lead to new compounds with desired properties .
Here are some compounds similar to 3-bromofuran-2,5-dione along with their unique features:
Compound Name | Molecular Formula | Similarity Index | Unique Features |
---|---|---|---|
4-Bromo-5-ethoxyfuran-2(5H)-one | C₅H₇BrO₂ | 0.77 | Contains an ethoxy group which alters reactivity |
4-(Bromomethyl)furan-2(5H)-one | C₅H₇BrO | 0.63 | Features a bromomethyl group which enhances reactivity |
Bromomaleic Anhydride | C₄HBrO₃ | 0.95 | Identical structure but without the furan ring |
Furan-2,5-dione | C₄H₂O₃ | 0.68 | Lacks halogen substitution; serves as a base structure |
Maleic Anhydride | C₄H₂O₃ | 0.72 | Similar structure but without furan characteristics |
These compounds are compared based on their structural similarities and functional groups that influence their reactivity and applications.
Irritant